butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate
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Overview
Description
BUTYL 4-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]BENZOATE is a synthetic organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring multiple functional groups, allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]BENZOATE typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Benzaldehyde Derivative: The starting material, 3-bromo-5-chloro-2-hydroxy-4,6-dimethylbenzaldehyde, is synthesized through electrophilic aromatic substitution reactions.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with 4-aminobenzoic acid butyl ester in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new aromatic compounds with substituted functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of BUTYL 4-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]BENZOATE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- BUTYL 4-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]BENZOATE
- BUTYL 4-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]BENZOATE
Uniqueness
The uniqueness of BUTYL 4-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]BENZOATE lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21BrClNO3 |
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Molecular Weight |
438.7 g/mol |
IUPAC Name |
butyl 4-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C20H21BrClNO3/c1-4-5-10-26-20(25)14-6-8-15(9-7-14)23-11-16-12(2)18(22)13(3)17(21)19(16)24/h6-9,11,24H,4-5,10H2,1-3H3 |
InChI Key |
SEXGOCANYDLYSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=C(C(=C2O)Br)C)Cl)C |
Origin of Product |
United States |
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